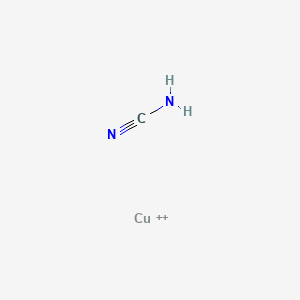
Copper cyanamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper cyanamidate is an inorganic compound that features a copper ion coordinated with cyanamide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper cyanamidate can be synthesized through the reaction of copper salts with cyanamide. One common method involves the reaction of copper(II) sulfate with cyanamide in an aqueous solution, resulting in the formation of this compound and ammonium sulfate as a byproduct. The reaction is typically carried out under controlled pH conditions to ensure the complete conversion of reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to laboratory synthesis. Industrial processes would likely focus on optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Copper cyanamidate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxide and nitrogen-containing byproducts.
Reduction: Reduction reactions can convert this compound to copper metal and release cyanamide.
Substitution: The cyanamide ligands in this compound can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are typically used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products:
Oxidation: Copper oxide and nitrogen oxides.
Reduction: Copper metal and free cyanamide.
Substitution: Copper complexes with new ligands and free cyanamide.
Wissenschaftliche Forschungsanwendungen
Copper cyanamidate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyanation and C-H activation processes.
Biology: this compound’s antimicrobial properties make it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Wirkmechanismus
The mechanism of action of copper cyanamidate involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper ion acts as a Lewis acid, activating substrates for nucleophilic attack or facilitating electron transfer processes. The cyanamide ligands can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Copper(II) cyanurate: Another copper-cyanamide complex with different coordination geometry and properties.
Copper(II) cyanide: A compound with similar cyanide ligands but different reactivity and applications.
Copper(II) acetate: A copper complex with acetate ligands, used in various catalytic and industrial processes.
Uniqueness: Copper cyanamidate is unique due to its specific coordination environment and the presence of cyanamide ligands, which impart distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential use in various fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
20654-09-5 |
|---|---|
Molekularformel |
CH2CuN2+2 |
Molekulargewicht |
105.59 g/mol |
IUPAC-Name |
copper;cyanamide |
InChI |
InChI=1S/CH2N2.Cu/c2-1-3;/h2H2;/q;+2 |
InChI-Schlüssel |
LGVWTVVZCINVCM-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)N.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


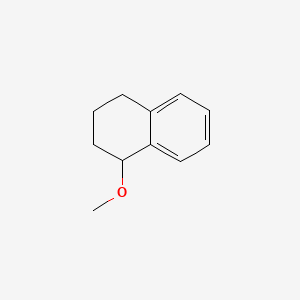
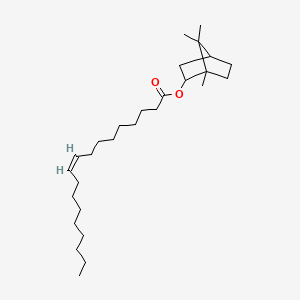

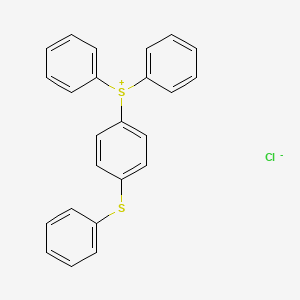
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

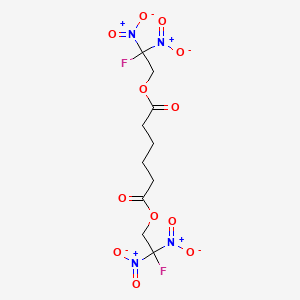


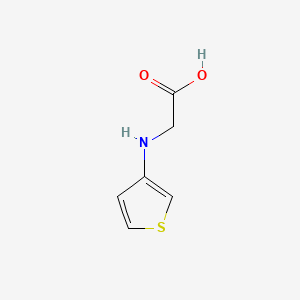
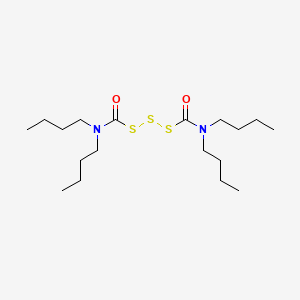

![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
